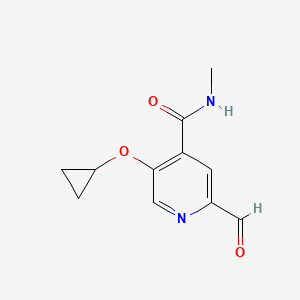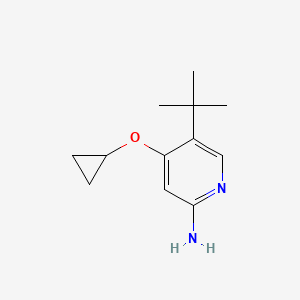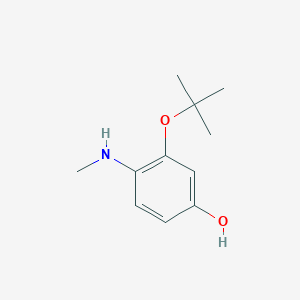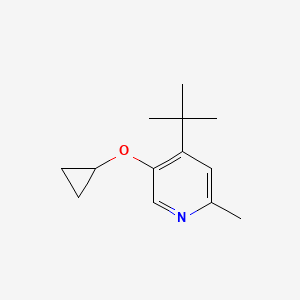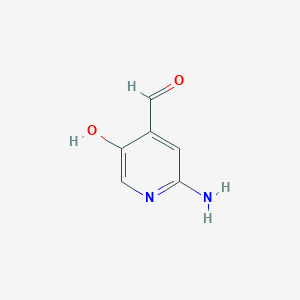
2-Amino-5-hydroxyisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-hydroxyisonicotinaldehyde is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the second position and a hydroxyl group at the fifth position on the pyridine ring, along with an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-hydroxyisonicotinaldehyde can be achieved through several methods. One common approach involves the selective amination of 2-hydroxy-5-halopyridine. This process typically employs a copper-catalyzed reaction, where the electron-rich C-5 position of the pyridine ring is targeted for amination. The reaction conditions are generally mild and economical, making it an attractive method for laboratory synthesis .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes. One such method includes the cyanoacetylation of amines, followed by cyclocondensation reactions. These methods are designed to produce high yields and purity, suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Amino-5-hydroxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential therapeutic agents.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.
Industry: It is utilized in the production of dyes and pigments, owing to its unique chemical properties
Mécanisme D'action
The mechanism of action of 2-Amino-5-hydroxyisonicotinaldehyde involves its interaction with various molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but its structural features suggest a role in enzyme inhibition and receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyisonicotinaldehyde: Similar in structure but with the hydroxyl group at the third position.
2-Amino-5-hydroxypyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
2-Amino-5-hydroxyisonicotinaldehyde is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, along with an aldehyde group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C6H6N2O2 |
|---|---|
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
2-amino-5-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-6-1-4(3-9)5(10)2-8-6/h1-3,10H,(H2,7,8) |
Clé InChI |
IYMXUIWQBVQALZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1N)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



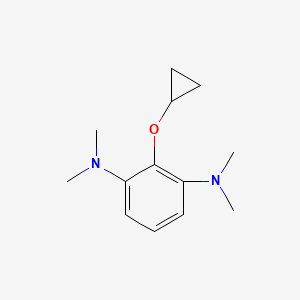
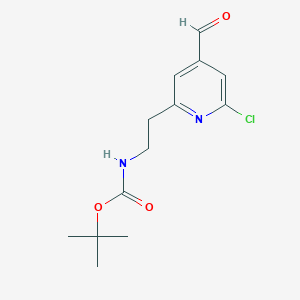

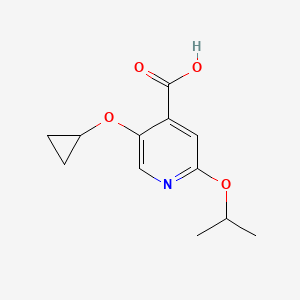
![2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838688.png)

